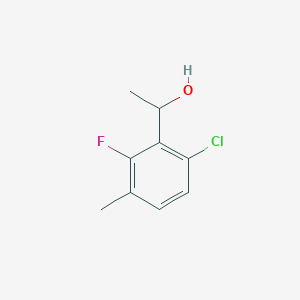

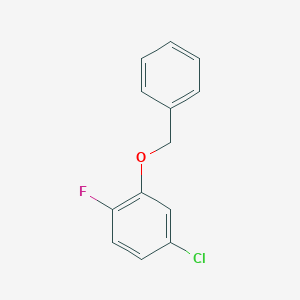

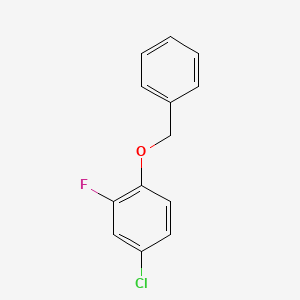

4-Chloro-2-fluoro-1-(phenylmethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

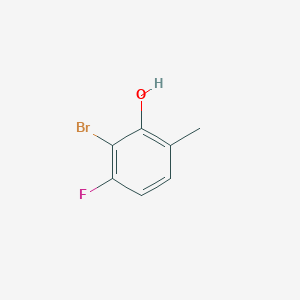

説明

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is 1S/C13H10ClFO/c14-11-6-7-13 (12 (15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Aryl halides like 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is a solid at room temperature .

科学的研究の応用

Herbicide Potency

One notable application of a derivative of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is in the field of herbicides. A study by Li et al. (2005) investigated two isomeric compounds containing the 4-chloro-2-fluoro-1-(phenylmethoxy)benzene structure. They found that one of these compounds exhibited significantly higher herbicidal potency compared to the other. This finding highlights the potential of such compounds in agricultural applications, particularly in weed control (Li et al., 2005).

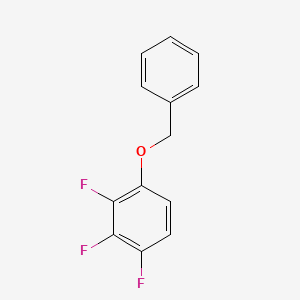

Reactivity in Polymer Synthesis

In polymer chemistry, 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene derivatives have been studied for their reactivity. Barson et al. (1996) examined how derivatives of this compound react with the benzoyloxy radical. They found that 4-fluoro and 4,4'-difluorostilbene showed similar reactivities, which is crucial for understanding the behavior of these compounds in polymer synthesis (Barson et al., 1996).

Photostabilizing Effect in Drug Design

A study by Protti et al. (2012) explored the photodehalogenation of certain fluoro or chlorobenzene derivatives, which includes structures related to 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene. They noted that certain substituents, such as SiMe3 and SnMe3, did not affect the primary dehalogenation but had a stabilizing effect. This discovery is important for designing less phototoxic fluorinated drugs, suggesting a potential application in pharmaceuticals (Protti et al., 2012).

Antimicrobial Activity

In the context of antimicrobial research, Liaras et al. (2011) synthesized derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene with various substituents, including chloro groups, and evaluated their antimicrobial activity. They discovered that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This finding points towards the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).

Liquid Crystal Technology

The compound has been studied in the context of liquid crystal technology as well. Ojha and Pisipati (2003) conducted a computational analysis of the molecular ordering of certain mesogens, which are compounds used in liquid crystal technology. Their study included derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene, revealing insights into the molecular behavior crucial for the development of liquid crystal displays (Ojha & Pisipati, 2003).

特性

IUPAC Name |

4-chloro-2-fluoro-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWOKOIDIZNZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-chloro-2-fluorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)